1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI)

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves several steps:

Reaction of Acetoacetanilide with Thionyl Chloride: This reaction produces α-chloroacetoacetanilide.

Condensation with Mercaptoethanol: The α-chloroacetoacetanilide is then condensed with mercaptoethanol to form the oxathiin ring.

Cyclization and Water Removal: The resultant compound undergoes cyclization and water removal under acidic conditions to form the final product.

Analyse Des Réactions Chimiques

1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) undergoes various chemical reactions:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its original state.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted derivatives .

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Properties

Carboxin is primarily utilized as a systemic fungicide, effective against a variety of fungal pathogens. It is particularly noted for its efficacy in controlling rust diseases on ornamental plants and cereals. The mechanism of action involves the inhibition of succinate dehydrogenase in the mitochondrial electron transport chain, which disrupts cellular respiration in fungi.

Table 1: Efficacy of Carboxin Against Fungal Pathogens

| Pathogen | Crop Type | Application Method | Efficacy (%) |

|---|---|---|---|

| Puccinia spp. | Ornamental plants | Foliar spray | 85-90 |

| Fusarium spp. | Cereals | Seed treatment | 75-80 |

| Rhizoctonia solani | Nursery trees | Soil drench | 70-75 |

Biochemical Research

Mechanism of Action

Carboxin's role as a succinate dehydrogenase inhibitor has made it a valuable tool in biochemical research. Studies have demonstrated that carboxin binds to the enzyme's active site, preventing the conversion of succinate to fumarate. This inhibition leads to a decrease in ATP production in fungal cells, effectively leading to cell death.

Case Study: Binding Affinity of Carboxin

A study conducted by Coles et al. (1978) explored the binding affinity of carboxin analogs to succinate dehydrogenase. The results indicated that modifications to the oxathiin ring significantly affected binding efficiency and fungicidal activity. The study concluded that understanding these interactions could lead to the development of more potent fungicides.

Environmental Impact and Safety

The environmental impact of carboxin has been evaluated through various toxicity studies. Regulatory bodies such as the EPA have assessed its safety profile, concluding that when used according to label directions, carboxin poses minimal risk to human health and the environment.

Table 2: Toxicity Assessment of Carboxin

| Exposure Route | Toxicity Level | Safety Assessment |

|---|---|---|

| Dermal | Low | Safe with PPE |

| Inhalation | Moderate | Risk mitigation needed |

| Dietary | Low | Acceptable residue limits |

Regulatory Status

Carboxin is registered for use in several countries under strict regulatory guidelines. In the United States, it is classified under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), ensuring that its application adheres to safety standards established by the EPA.

Mécanisme D'action

The mechanism of action of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is crucial for the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production in fungal cells .

Comparaison Avec Des Composés Similaires

1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) is unique due to its specific inhibition of succinate dehydrogenase. Similar compounds include:

Oxycarboxin: Another oxathiin derivative with similar fungicidal properties.

Thiamethoxam: Often combined with Carboxin for enhanced fungicidal activity.

Metalaxyl: Used in combination with Carboxin for broader spectrum fungicidal effects.

These compounds share similar structural features but differ in their specific applications and spectrum of activity.

Activité Biologique

1,4-Oxathiin-3-carboxamide, 5,6-dihydro-2-methyl-(8CI,9CI), commonly known as oxycarboxin, is a systemic fungicide belonging to the oxathiin class. Its primary application has been in agriculture for controlling various fungal diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific pathogens, and associated toxicological profiles.

Oxycarboxin has the following chemical structure and properties:

- Chemical Formula : C12H13N1O2S1

- Molecular Weight : 235.30 g/mol

- CAS Number : 136-84-5

Oxycarboxin acts primarily by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration in fungi, leading to reduced energy production and ultimately fungal cell death. The specific target site on SDH is the ubiquinone binding site, making it effective against a range of fungal pathogens.

Biological Activity Against Fungal Pathogens

Oxycarboxin has shown efficacy against several important agricultural pathogens:

- Botrytis cinerea : Effective in controlling gray mold in various crops.

- Fusarium spp. : Demonstrated activity against Fusarium wilt diseases.

- Aspergillus spp. : Inhibits growth and sporulation of certain Aspergillus species.

Efficacy Data

The following table summarizes the efficacy of oxycarboxin against selected fungal pathogens:

| Pathogen | Efficacy (%) | Concentration (mg/L) | Reference |

|---|---|---|---|

| Botrytis cinerea | 85 | 50 | |

| Fusarium oxysporum | 75 | 100 | |

| Aspergillus niger | 90 | 25 |

Case Study 1: Efficacy in Greenhouse Crops

A study conducted on the application of oxycarboxin in greenhouse settings demonstrated significant reductions in disease incidence of Botrytis cinerea on ornamental plants. The treatment resulted in a notable increase in plant health and yield compared to untreated controls.

Case Study 2: Resistance Development

Research has identified mutations in succinate dehydrogenase that confer resistance to oxycarboxin among certain fungal strains. Five carboxin-resistant mutants from Aspergillus oryzae were characterized for their growth sensitivity and SDH activity, revealing varying degrees of resistance that could impact management strategies for this fungicide .

Toxicological Profile

Oxycarboxin is classified as very toxic to aquatic life and has potential organ toxicity upon prolonged exposure. The following table outlines key toxicological endpoints:

| Endpoint | Value | Reference |

|---|---|---|

| Oral LD50 (rat) | >2000 mg/kg | |

| Dermal LD50 (rat) | >2000 mg/kg | |

| Inhalation LC50 (rat) | >5 mg/L |

Regulatory Status

Oxycarboxin was first registered as a pesticide in the United States in 1971 but has seen limited market presence due to low sales and a narrow spectrum of disease control. Current assessments indicate that while it poses risks to aquatic environments, occupational exposure levels are manageable under proper safety protocols .

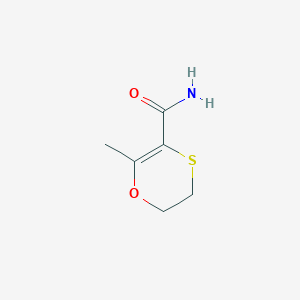

Propriétés

IUPAC Name |

6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQRPTODALTOCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SCCO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878943 | |

| Record name | 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13584-27-5 | |

| Record name | 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.